4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702393
InChI: InChI=1S/C8H15N3/c1-6(2)4-11-5-7(3)8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10)
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17702393

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 4-methyl-1-(2-methylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-6(2)4-11-5-7(3)8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10)
Standard InChI Key UBHRYMGGWUODRP-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC(C)C

Introduction

4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a pyrazole ring substituted with a methyl group at position 4 and an isobutyl group (2-methylpropyl) attached at position 1.

Synthesis and Chemical Reactions

The synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. These reactions require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with pyrazole precursors.

  • Alkylation: Introduction of the isobutyl group at position 1.

  • Substitution: Addition of the methyl group at position 4.

  • Purification: Final purification steps to isolate the pure compound.

Biological Activities and Potential Applications

Pyrazole derivatives, including 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, are known for their potential biological activities such as anti-inflammatory, analgesic, and anticancer effects. These activities suggest potential pathways for therapeutic applications.

Potential Applications

  • Pharmaceuticals: Due to its biological properties, it may be used in the development of drugs targeting specific biological pathways.

  • Research: Useful in studies involving enzyme interactions and receptor binding.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaNotable Properties
4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine676519-87-2C₈H₁₅N₃Anti-inflammatory, analgesic, anticancer potential
1-(2-Methoxy-2-methylpropyl)-4-methyl-1H-pyrazol-3-amine--Unique biological activities due to methoxy substitution
1,4-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine--Antibacterial activity through cell wall synthesis inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator